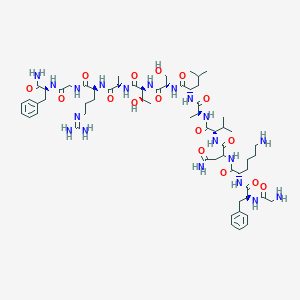
Locusta myotropin lom-AG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Locusta myotropin lom-AG, also known as this compound, is a useful research compound. Its molecular formula is C62H99N19O16 and its molecular weight is 1366.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroregulatory Functions
Lom-AG-myotropin has been identified as a neuropeptide that plays a significant role in the central nervous system (CNS) of locusts. Immunohistochemical studies have shown that it is localized in various regions of the brain and nervous system, suggesting its involvement in neuroregulatory functions. For instance, localization studies indicated that Lom-AG-myotropin is present in the photo- and deuterocerebrum as well as in the frontal ganglion of locusts, where it may influence neuronal signaling pathways and modulate behaviors such as locomotion and feeding .
Reproductive Physiology
Lom-AG-myotropin has also been implicated in reproductive processes. Its presence in male accessory glands suggests a role in the modulation of reproductive functions. Studies have indicated that this myotropic peptide can affect oviduct motility and sperm transfer during mating . The peptide's ability to stimulate muscle contractions makes it a candidate for further research into its effects on reproductive efficiency and success in locusts.
Biotechnological Applications
The unique properties of Lom-AG-myotropin have led to its exploration in biotechnological applications. Due to its myotropic effects, researchers are investigating its potential use in pest control strategies. By understanding how this peptide influences insect physiology, scientists can develop targeted approaches to manage locust populations, which are known for their devastating swarming behavior .
Comparative Studies with Other Insects
Research has compared Lom-AG-myotropin with similar peptides found in other insect species. For example, studies have isolated and characterized myotropic peptides from the Colorado potato beetle, revealing functional similarities and differences that enhance our understanding of insect neuropeptide systems . Such comparative analyses can provide insights into evolutionary adaptations among insects regarding reproduction and neuroregulation.
Case Study 1: Neurophysiological Effects
In a study examining the effects of Lom-AG-myotropin on locust heart activity, it was found that specific fractions containing this peptide induced significant changes in heart contraction rates. The heart bioassay demonstrated both cardio-stimulatory and cardio-inhibitory effects depending on the concentration of Lom-AG-myotropin administered .
Case Study 2: Reproductive Impact
Another investigation focused on how Lom-AG-myotropin influences male reproductive success. The presence of this peptide was linked to increased sperm viability and motility when introduced into mating scenarios, highlighting its potential role as a fertility enhancer .
Data Tables
特性
CAS番号 |
133337-29-8 |
|---|---|
分子式 |
C62H99N19O16 |
分子量 |
1366.6 g/mol |
IUPAC名 |
2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C62H99N19O16/c1-32(2)25-42(77-53(89)35(6)71-60(96)49(33(3)4)80-58(94)44(28-46(65)84)78-55(91)40(21-14-15-23-63)76-57(93)43(74-47(85)29-64)27-38-19-12-9-13-20-38)56(92)79-45(31-82)59(95)81-50(36(7)83)61(97)72-34(5)52(88)75-39(22-16-24-69-62(67)68)54(90)70-30-48(86)73-41(51(66)87)26-37-17-10-8-11-18-37/h8-13,17-20,32-36,39-45,49-50,82-83H,14-16,21-31,63-64H2,1-7H3,(H2,65,84)(H2,66,87)(H,70,90)(H,71,96)(H,72,97)(H,73,86)(H,74,85)(H,75,88)(H,76,93)(H,77,89)(H,78,91)(H,79,92)(H,80,94)(H,81,95)(H4,67,68,69)/t34-,35-,36+,39-,40-,41-,42-,43-,44?,45-,49-,50-/m0/s1 |
InChIキー |
MJFBBKFOFMSTNF-KHZGWRAISA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)C(CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN)O |
正規SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
配列 |
GFKNVALSTARGF |
同義語 |
Gly-Phe-Lys-Asn-Val-Ala-Leu-Ser-Thr-Ala-Arg-Gly-Phe-NH2 Locusta migratoria accessory gland myotropin I Locusta myotropin Lom-AG Lom-AG-MT-I Lom-AG-myotropin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















